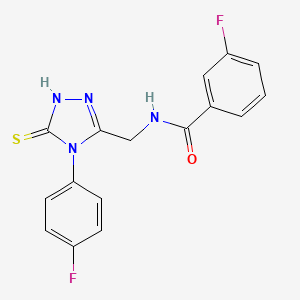

![molecular formula C25H28FN3O2 B2661611 (4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-2-yl)methanone CAS No. 1704533-76-5](/img/structure/B2661611.png)

(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(1H-indol-2-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

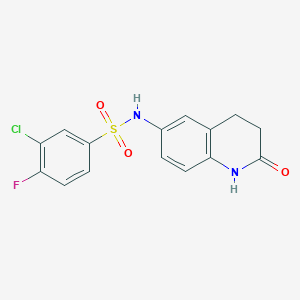

Selective NMDA Receptor Antagonists

Research on compounds like "(4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone" has shown potential in developing selective antagonists for the NR2B subunit of NMDA receptors. These compounds exhibit low nanomolar activity in binding and functional assays, indicating potential applications in neurological conditions where modulation of NMDA receptors is beneficial (Borza et al., 2007).

Fluorination of Fluorophores

The study on the fluorination of fluorophores, including the synthesis of bis(2,4,5-trifluorophenyl)methanone, has highlighted the enhancement of photostability and spectroscopic properties through fluorination. This method provides access to a variety of fluorinated compounds, suggesting applications in developing novel fluorophores for imaging and analytical purposes (Woydziak et al., 2012).

Nonlinear Optical Materials

Research on organic compounds like "(4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone" has shown their potential in the development of materials with nonlinear optical (NLO) properties. These studies involve the synthesis and characterization of compounds, indicating applications in optical devices due to their transparency in the visible region and efficient second harmonic generation (Revathi et al., 2018).

Sigma Ligands for Neurological Applications

Compounds with high affinity for sigma receptors, such as those derived from 1H-indoles, have been explored for their potential in treating neurological disorders. These compounds show selectivity for the sigma 2 binding site, indicating their potential use in developing therapeutics for conditions associated with sigma receptors (Perregaard et al., 1995).

Polymer Synthesis

Studies on diamines containing keto and ether groups for the synthesis of poly(keto ether ether amide)s highlight applications in materials science. These polymers exhibit high thermal stability and enhanced solubility, suggesting uses in developing advanced materials with specific thermal and solubility requirements (Sabbaghian et al., 2015).

Mecanismo De Acción

While the exact mechanism of action for this compound is not clear, it may be similar to related compounds. For example, 17β-HSD5, a related compound, is an aldo-keto reductase expressed in the human prostate which catalyzes the conversion of androstenedione to testosterone . Inhibition of 17β-HSD5 is therefore considered to be a promising therapy for treating castration-resistant prostate cancer (CRPC) .

Propiedades

IUPAC Name |

[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(1H-indol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28FN3O2/c26-21-6-2-4-8-24(21)31-20-11-15-28(16-12-20)19-9-13-29(14-10-19)25(30)23-17-18-5-1-3-7-22(18)27-23/h1-8,17,19-20,27H,9-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCWSHNQQTTXHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2661530.png)

![N-benzyl-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethylacetamide](/img/structure/B2661537.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2661545.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2661547.png)

![N-(cyanomethyl)-N-cyclopropyl-3-[(pyridin-3-yl)methoxy]benzamide](/img/structure/B2661549.png)